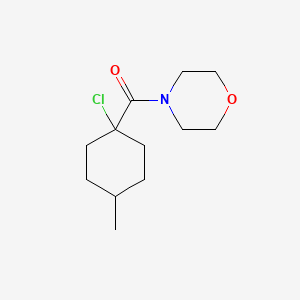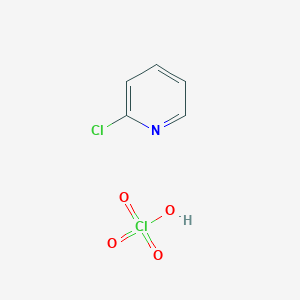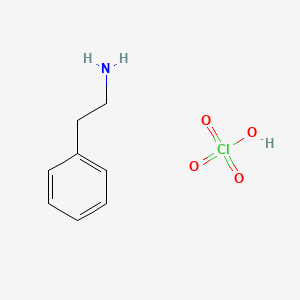
Perchloric acid;2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;2-phenylethanamine is a compound that combines perchloric acid, a strong mineral acid, with 2-phenylethanamine, an organic compound. Perchloric acid is known for its powerful oxidizing properties, while 2-phenylethanamine is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that plays a role in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid;2-phenylethanamine involves the reaction of perchloric acid with 2-phenylethanamine. This reaction typically occurs in an aqueous medium, where perchloric acid acts as a proton donor, and 2-phenylethanamine acts as a proton acceptor. The reaction conditions often require careful control of temperature and pH to ensure the stability of the resulting compound.
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to purify the concentrated acid . The production of 2-phenylethanamine can be achieved through the reduction of benzyl cyanide or by the catalytic hydrogenation of phenylacetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Perchloric acid;2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: Perchloric acid is a strong oxidizing agent and can oxidize organic compounds.
Reduction: 2-phenylethanamine can be reduced to form different amine derivatives.
Substitution: The amine group in 2-phenylethanamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Perchloric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidized organic compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylethanamine derivatives.
Applications De Recherche Scientifique
Perchloric acid;2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in neurotransmitter pathways and its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of perchloric acid;2-phenylethanamine involves its interaction with molecular targets in the body. 2-phenylethanamine acts as a neurotransmitter by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission affects mood, stress, and voluntary movement.
Comparaison Avec Des Composés Similaires
Perchloric acid;2-phenylethanamine can be compared with other similar compounds such as:
Phenethylamine: A naturally occurring monoamine alkaloid with similar neurotransmitter functions.
Amphetamine: A synthetic compound with stimulant effects on the central nervous system.
Methamphetamine: A potent central nervous system stimulant with a structure similar to phenethylamine.
The uniqueness of this compound lies in its combination of a strong oxidizing agent with a biologically active amine, making it valuable in both chemical and biological research.
Propriétés
Numéro CAS |
54930-41-5 |
|---|---|
Formule moléculaire |
C8H12ClNO4 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
perchloric acid;2-phenylethanamine |
InChI |
InChI=1S/C8H11N.ClHO4/c9-7-6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6-7,9H2;(H,2,3,4,5) |
Clé InChI |
UWVTVXVAMVDPNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


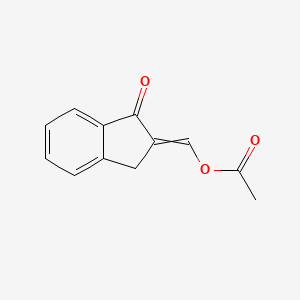


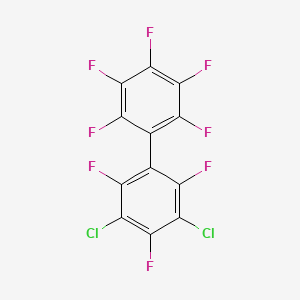
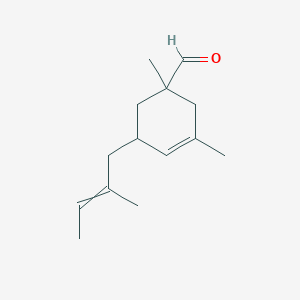


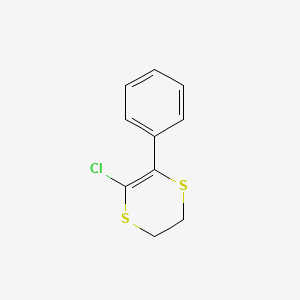
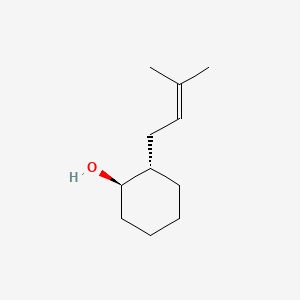
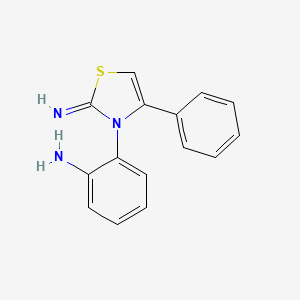
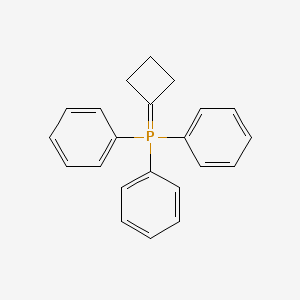
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
